![molecular formula C43H74O13 B2726432 (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 1613527-65-3](/img/structure/B2726432.png)

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

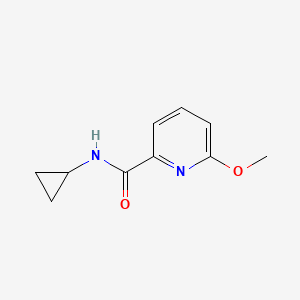

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C43H74O13 and its molecular weight is 799.052. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structure-Taste Relationships and Antioxidant Activity Mogroside IIE, a bitter triterpenoid saponin which is the main component of unripe Luo Han Guo fruit and a precursor of the commercially available sweetener mogroside V, can be converted into a sweet triterpenoid saponin mixture . The structure-taste relationships of these derivatives were also studied together with those of the natural mogrosides .

Biological Functions and Product Development Mogroside has been found to have various biological functions such as blood sugar regulation, lipid lowering, anti-oxidative stress, anti-fatigue, liver protection, anti-hepatic fibrosis, anti-inflammatory, improving lung function, protecting nerves, anti-cancer and promoting reproduction development . These properties have led to the development of new products for mogroside applications .

Production of Mogrosides in Engineered Tobacco The production of mogroside III was from 148.30 to 252.73 ng/g FW, and mogroside II-E with concentration between 339.27 and 5663.55 ng/g FW in the engineered tobacco . This study provides information potentially applicable to develop a powerful and green toolkit for the production of mogrosides .

Precise Orbit Determination for Satellites The precise orbit ephemeris product of HY-2A is especially useful to its scientific applications for serving as the reference frame . HY-2A can provide dynamic ocean environmental parameters on a global scale including the sea surface height, significant wave height, sea surface wind speed, polar ice sheet elevation and so on .

Improved Impact of SST for Scatterometer Measurements The Ku-band scatterometer HY-2A SCAT wind speeds are systemically lower under low SST and higher under high SST conditions . A neural network model was trained using HY-2A data and WindSat data to correct the effect of SST on the backscatter coefficient .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDCGZOHJTWGOX-KZQQMABOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 138911437 | |

Q & A

Q1: How is mogroside V metabolized in the human gut?

A: Research suggests that human gut bacteria play a key role in metabolizing mogroside V. [] In vitro studies demonstrate that mogroside V is broken down into secondary mogrosides, including mogroside II/I and mogrol, by the gut microbiota. [] This biotransformation process may contribute to the health benefits associated with mogroside V consumption.

Q2: What are the potential prebiotic effects of mogroside V?

A: In vitro studies have shown that mogroside V can modulate the composition of human gut microbiota. [] Incubation with mogroside V increased the abundance of beneficial bacteria like Bacteroides, Lactobacillus, Prevotella, Megasphaera, and Olsenella, while inhibiting the growth of potentially harmful genera. [] This shift in microbial composition was accompanied by increased production of short-chain fatty acids like acetate, propionate, and butyrate, which are known for their beneficial effects on gut health. []

Q3: Can mogrosides be produced through metabolic engineering?

A: Yes, researchers have successfully engineered plants like Nicotiana benthamiana (tobacco) and Arabidopsis thaliana to produce various mogrosides. [] By introducing genes encoding enzymes involved in mogroside biosynthesis, scientists were able to achieve the production of siamenoside I, mogroside III, and mogroside II-E in these plants. [] This breakthrough offers a potential alternative to traditional extraction methods for obtaining these valuable compounds.

Q4: How does the structural variation of mogrosides impact their biological activity?

A: While mogroside V is a prominent compound, various other mogrosides exist, differing in the number and position of sugar moieties attached to the core cucurbitane triterpenoid structure. Research on structurally related cucurbitane glycosides from Siraitia grosvenorii revealed inhibitory effects on Epstein-Barr virus activation. [] Although the specific structure-activity relationship for this antiviral effect requires further investigation, these findings highlight the potential influence of structural modifications on the biological activity of mogrosides.

Q5: What analytical techniques are used to study mogrosides?

A: Several analytical methods are employed to characterize and quantify mogrosides. High-performance liquid chromatography (HPLC) coupled with various detectors is commonly used. [, , ] For instance, HPLC with ultraviolet detection (HPLC-UV) has been used to determine the content of six different mogrosides in Siraitia grosvenorii fruit. [] Additionally, ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) was utilized to analyze the metabolites of mogroside V produced by gut microbiota. [] These sophisticated techniques enable researchers to identify, quantify, and study the biotransformation of mogrosides.

Q6: Can we utilize endophytic fungi for the production and biotransformation of mogrosides?

A: Research suggests that plant endophytic fungi hold significant potential for biotransforming mogrosides. [, ] Studies have demonstrated that specific fungal strains can convert mogroside V into other valuable mogrosides, including siamenoside I, through diverse biotransformation pathways. [, ] This discovery opens exciting avenues for utilizing these fungi as biocatalysts for producing desired mogroside derivatives, potentially offering a more sustainable and efficient approach compared to traditional methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2726351.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2726359.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)

![1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2726364.png)

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)